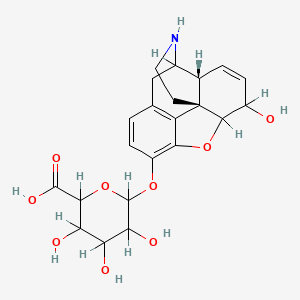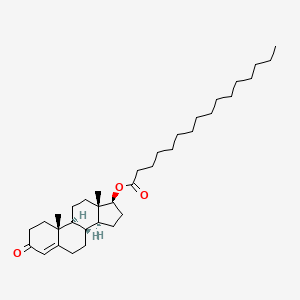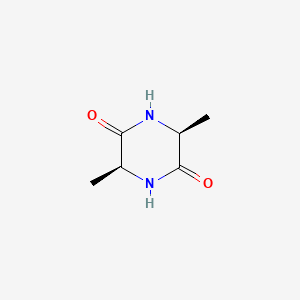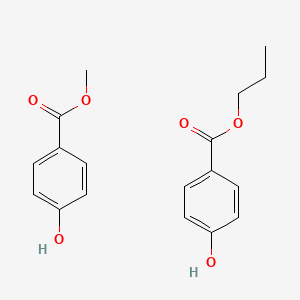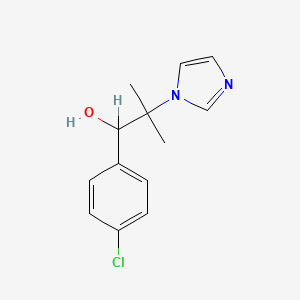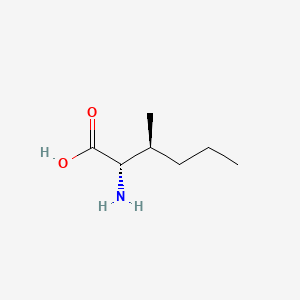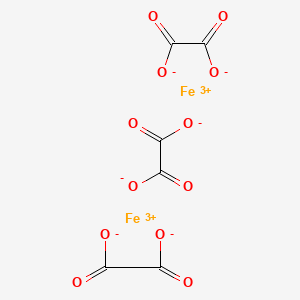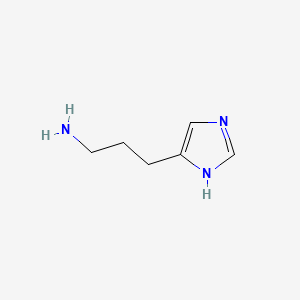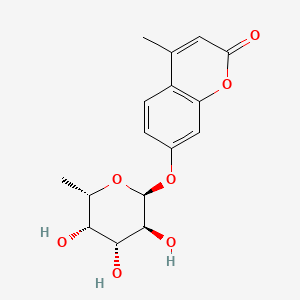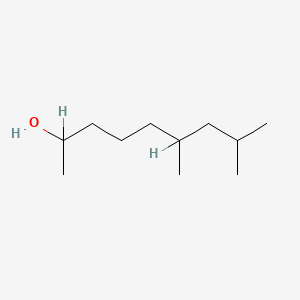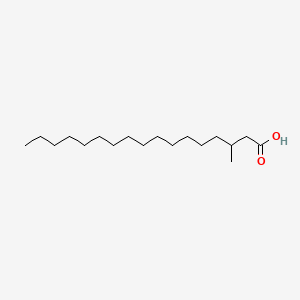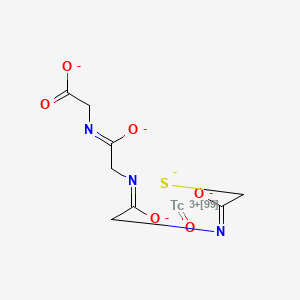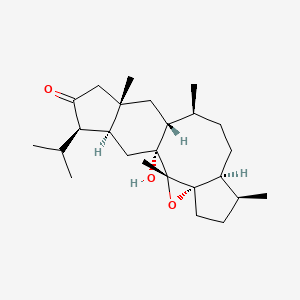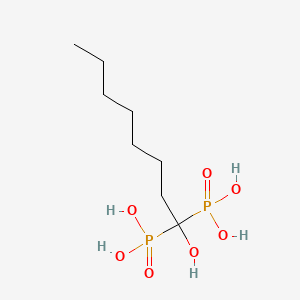
Ácido (1-hidroxi-octano-1,1-diil)difosfónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydroxyoctane-1,1-diyl)diphosphonic acid is a chemical compound with the molecular formula C8H20O7P2. It belongs to the class of phosphonic acids and is known for its descaling properties and applications in various industrial processes . This compound is of interest due to its ability to inhibit scale formation and corrosion, making it valuable in water treatment and other industrial applications.
Aplicaciones Científicas De Investigación
(1-Hydroxyoctane-1,1-diyl)diphosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent and scale inhibitor in various chemical processes.
Biology: Investigated for its potential role in biological systems, particularly in inhibiting mineralization processes.
Medicine: Explored for its potential therapeutic applications, including the treatment of bone-related disorders.
Industry: Widely used in water treatment, detergents, and corrosion inhibition
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Hydroxyoctane-1,1-diyl)diphosphonic acid typically involves the reaction of octanoic acid with phosphorous acid. The process can be summarized as follows:
Starting Materials: Octanoic acid (CAS#: 124-07-2) and phosphorous acid (CAS#: 10294-56-1).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of (1-Hydroxyoctane-1,1-diyl)diphosphonic acid involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: (1-Hydroxyoctane-1,1-diyl)diphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogenating agents and nucleophiles, can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .
Mecanismo De Acción
The mechanism of action of (1-Hydroxyoctane-1,1-diyl)diphosphonic acid involves its ability to chelate metal ions and inhibit scale formation. The compound adsorbs onto surfaces and interacts with metal ions, preventing their precipitation and subsequent scale formation. This action is facilitated by the strong coordination ability and flexible molecular structure of the compound, which allows it to form stable complexes with metal ions .
Comparación Con Compuestos Similares
Etidronic acid (1-Hydroxyethylidene-1,1-diphosphonic acid): Known for its use in water treatment and as a medication for bone disorders.
1-Hydroxyethane-1,1-diphosphonic acid: Another phosphonic acid with similar properties and applications.
Uniqueness: (1-Hydroxyoctane-1,1-diyl)diphosphonic acid is unique due to its longer carbon chain, which imparts distinct physicochemical properties compared to shorter-chain phosphonic acids. This uniqueness makes it particularly effective in specific industrial applications where longer-chain compounds are preferred .
Propiedades
IUPAC Name |
(1-hydroxy-1-phosphonooctyl)phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O7P2/c1-2-3-4-5-6-7-8(9,16(10,11)12)17(13,14)15/h9H,2-7H2,1H3,(H2,10,11,12)(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCAYUFDTCVNTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201064 |
Source


|
| Record name | 1,1-Hydroxyoctanodiphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53019-19-5 |
Source


|
| Record name | 1,1-Hydroxyoctanodiphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053019195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Hydroxyoctanodiphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
